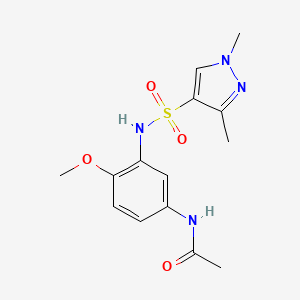
N-(3-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)-4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1,3-Dimethyl-1H-pyrazole-4-sulfonamido)-4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves the following steps:
Step 1: Synthesis of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride through the chlorination of the corresponding sulfonamide.
Step 2: Reaction of the sulfonyl chloride with 4-methoxyaniline to form the sulfonamide derivative.
Step 3: Acetylation of the sulfonamide derivative using acetic anhydride and a suitable base to yield the target compound.
Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods:
Industrial production often involves scaling up the laboratory synthesis protocol, with additional steps for purification and quality control. Techniques like crystallization, distillation, and chromatography are employed to ensure the compound meets stringent specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrazole moieties, leading to various oxidized derivatives.
Reduction: Reduction reactions can modify the sulfonamido group, potentially yielding amino derivatives.
Substitution: this compound can participate in electrophilic and nucleophilic substitution reactions, primarily affecting the aromatic ring and the pyrazole group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under suitable conditions (temperature, solvent, catalyst).
Major Products Formed:
Oxidized, reduced, and substituted derivatives of the compound, each with potentially unique properties and applications.
Chemistry:
Utilized as a building block in the synthesis of more complex molecules.
Employed in studying reaction mechanisms and pathways.
Biology and Medicine:
Investigated for its potential as a pharmaceutical agent due to its sulfonamide group, which is known for antibacterial properties.
Explored for use in enzyme inhibition studies, particularly those involving sulfonamide-sensitive enzymes.
Industry:
Used in the formulation of chemical sensors and diagnostic tools.
Mechanism:
The sulfonamide group interacts with biological targets, typically through inhibition of specific enzymes by mimicking natural substrates.
This interaction can disrupt metabolic pathways, leading to the compound's intended biological effect.
Molecular Targets and Pathways:
Enzymes that are targets of sulfonamides, such as carbonic anhydrase and dihydropteroate synthase.
Pathways involved in cell metabolism and regulatory functions.
Comparison:
Compared to other sulfonamide compounds, this compound features a unique pyrazole moiety, which may confer distinctive chemical and biological properties.
Its methoxy group further differentiates it by influencing solubility and reactivity.
相似化合物的比较
Sulfamethoxazole: a simpler sulfonamide with broad antibacterial activity.
N-(2-(1H-pyrazol-1-yl)phenyl)-4-methoxybenzamide: another compound with both pyrazole and methoxy groups but differing in substitution pattern and functional groups.
属性
IUPAC Name |
N-[3-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-9-14(8-18(3)16-9)23(20,21)17-12-7-11(15-10(2)19)5-6-13(12)22-4/h5-8,17H,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGVAAGXHWZHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=C(C=CC(=C2)NC(=O)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
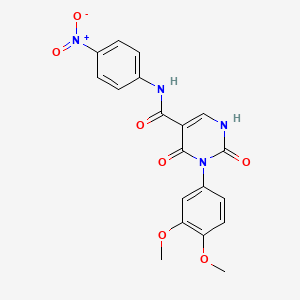
![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2941328.png)
![3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2941331.png)
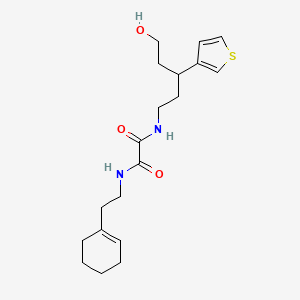
![2-[Methyl(7H-purin-6-yl)amino]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone](/img/structure/B2941335.png)
![N-(3-chloro-4-methylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2941336.png)
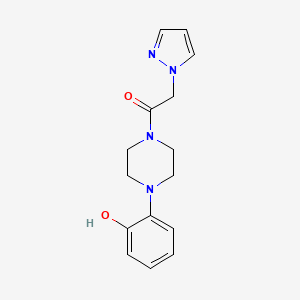
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2941341.png)
![3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2941342.png)
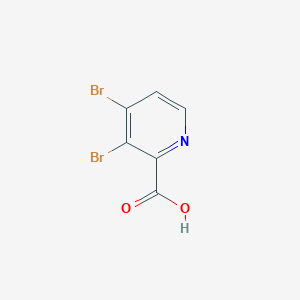
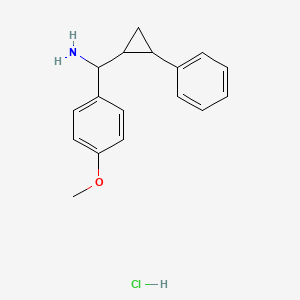
![2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2941345.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/new.no-structure.jpg)
![3-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2941349.png)
